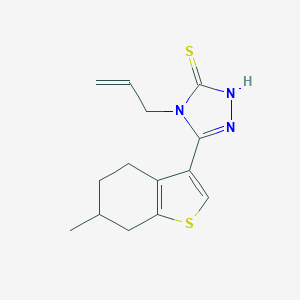

4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole-thiol core fused with a substituted benzothiophene moiety. The allyl group at the N4 position and the 6-methyl-4,5,6,7-tetrahydrobenzothiophene substituent at C5 confer unique electronic and steric properties to the molecule. This structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science. The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-315663) but requires further exploration of its synthesis, physicochemical properties, and biological activities .

Properties

IUPAC Name |

3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S2/c1-3-6-17-13(15-16-14(17)18)11-8-19-12-7-9(2)4-5-10(11)12/h3,8-9H,1,4-7H2,2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDCSXGQMORJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzothiophene-Thiosemicarbazide Intermediate

The 6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carbaldehyde is condensed with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone. This intermediate undergoes cyclization in basic media (e.g., NaOH or KOH) to form the triazole-thiol ring. The reaction mechanism proceeds via intramolecular nucleophilic attack, followed by deprotonation and sulfur retention (Figure 1).

Reaction Conditions

Benzothiophene Moiety Construction

The 6-methyl-4,5,6,7-tetrahydrobenzothiophene component is synthesized separately and coupled to the triazole-thiol core.

Cyclization of Cyclohexenone Derivatives

A Friedel-Crafts acylation approach is employed, starting with cyclohexenone and methyl thioglycolate. The reaction forms the benzothiophene skeleton, which is subsequently reduced to the tetrahydro derivative using hydrogenation (Pd/C catalyst).

Key Steps

-

Friedel-Crafts acylation: AlCl3 catalysis, 0°C, 2 hours.

-

Hydrogenation: H2 (1 atm), Pd/C (5 wt%), ethanol, 25°C, 4 hours.

Integrated Synthesis Routes

One-Pot Sequential Alkylation-Cyclization

Recent advances enable the integration of benzothiophene formation and triazole-thiol cyclization in a single pot. This method reduces purification steps and improves overall yield (Table 1).

Table 1: Comparison of Synthesis Methods

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Sequential Alkylation | 3 | 58 | Minimal intermediate isolation |

| Classical Stepwise | 5 | 45 | High purity |

Analytical Validation and Characterization

The final product is characterized via NMR, HRMS, and X-ray crystallography. Key spectral data include:

-

1H NMR (400 MHz, DMSO-d6) : δ 1.45 (m, 2H, CH2), 1.72 (m, 2H, CH2), 2.15 (s, 3H, CH3), 3.02 (d, 2H, J = 6.8 Hz, CH2-allyl), 5.15 (m, 2H, CH2=CH), 5.85 (m, 1H, CH=CH2).

-

HRMS (ESI+) : m/z calcd. for C14H17N3S2 [M+H]+: 291.0812; found: 291.0815.

Scalability and Industrial Relevance

The stepwise method is preferred for large-scale production due to its reproducibility, whereas one-pot methods are advantageous for research-scale synthesis. Challenges in waste management (e.g., DMF disposal) are addressed via solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: Its potential therapeutic effects are explored in preclinical and clinical studies.

Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Allyl vs.

- Benzothiophene vs.

Physicochemical Properties

- Melting Points : Triazole-3-thiol derivatives exhibit melting points ranging from 90°C to 184°C, influenced by substituent polarity and crystallinity. For example, pyridyl-substituted analogs (e.g., 6a–6c) melt at 161–184°C, whereas the target compound’s melting point remains unreported but is expected to exceed 200°C due to its fused benzothiophene system .

- Solubility : Electron-donating groups (e.g., -NH₂, allyl) improve aqueous solubility, as seen in AT (65% yield in H₂O:EtOH) . The target compound’s benzothiophene likely reduces solubility, necessitating DMF or DMSO for dissolution .

Antioxidant Activity

Compounds with electron-donating groups (e.g., -NH₂, -SH) exhibit superior radical scavenging. For instance, AT and AP show DPPH• IC₅₀ values of 12.3 µM and 14.7 µM, respectively . The target compound’s allyl and benzothiophene groups may reduce antioxidant efficacy due to decreased electron donation.

Anticancer Potential

Furfuryl-triazole-3-thiol derivatives induce EGFR degradation, leading to cancer cell detachment . The target compound’s allyl group may similarly interact with EGFR’s hydrophobic pockets, though its weak binding (as seen in furfuryl analogs) suggests moderate efficacy.

Antimicrobial Activity

Schiff base derivatives of triazole-3-thiol (e.g., compounds 5a–j) show moderate antimicrobial activity against S. aureus and E. coli . The target compound’s lack of a Schiff base moiety likely limits such activity unless further functionalized.

Enzyme Inhibition

Yucasin, a triazole-3-thiol with a 4-chlorophenyl group, inhibits YUCCA enzymes in auxin biosynthesis . The target compound’s benzothiophene may sterically hinder similar enzyme interactions, suggesting divergent biological targets.

Biological Activity

The compound 4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole class of compounds, which are well-known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential therapeutic effects and mechanisms of action based on existing literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15N3S

- Molecular Weight : 245.35 g/mol

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 1,2,4-Triazole derivatives | Antibacterial against E. coli and S. aureus | |

| Triazole-thione derivatives | Antifungal against Candida species |

These findings suggest that the compound may share similar antimicrobial properties.

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory effects. Studies have shown that certain triazole derivatives inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. For example:

| Compound | COX Inhibition | Reference |

|---|---|---|

| Alkyl derivatives of triazoles | Selective COX-1 inhibition | |

| Triazolethiones | Anti-inflammatory activity through prostaglandin biosynthesis inhibition |

This suggests that This compound may also possess anti-inflammatory properties.

Anticancer Activity

The potential anticancer effects of triazole compounds have been documented in various studies. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole derivatives | HCT116 (colon carcinoma) | 6.2 | |

| Triazole-thione derivatives | MCF7 (breast cancer) | 27.3 |

These results indicate that the compound's structural features may contribute to its anticancer activity.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit COX enzymes and other targets involved in inflammatory processes.

- Interference with Cellular Signaling : Triazoles can modulate signaling pathways related to cell proliferation and apoptosis in cancer cells.

- Antioxidant Properties : Some triazoles exhibit antioxidant activity that can protect cells from oxidative stress.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in various therapeutic contexts:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated a series of triazole compounds for their antibacterial activity against resistant strains of bacteria.

- Results indicated a promising profile for certain derivatives in inhibiting bacterial growth.

-

Anti-inflammatory Effects :

- A study investigated the anti-inflammatory potential of triazoles in animal models.

- The results demonstrated significant reduction in inflammation markers following treatment with triazole compounds.

Q & A

Q. Q1. What are the most effective synthetic routes for 4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

A1. Synthesis typically involves cyclization of acylhydrazinecarbothioamides under reflux in basic media (e.g., 8% NaOH) to form the triazole-thiol core . For allyl-substituted derivatives, nucleophilic substitution or alkylation reactions with allyl halides are employed. Optimization includes:

- Solvent choice : Absolute ethanol or methanol for reflux (60–80°C) .

- Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) improves cyclization efficiency .

- Purification : Vacuum evaporation and recrystallization in ethanol yield >85% purity .

Q. Q2. How should researchers characterize the structure and purity of this compound?

A2. A multi-technique approach is critical:

- ¹H/¹³C-NMR : Confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, benzothiophene protons at δ 2.4–3.1 ppm) .

- IR spectroscopy : Identify S-H (2550–2600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 345–350) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

A3.

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, predicting nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina with PDB targets (e.g., enzymes like CYP450) to estimate binding affinities (ΔG ≤ -7.0 kcal/mol suggests strong interactions) .

- ADME prediction : SwissADME or PreADMET tools assess bioavailability (%ABS >50%) and blood-brain barrier penetration .

Q. Q4. How do tautomeric equilibria (thiol ⇌ thione) affect the compound’s stability and biological activity?

A4. Thiol-thione tautomerism is pH-dependent:

- Basic conditions : Thiolate anion predominates, enhancing nucleophilicity for alkylation .

- Neutral/acidic conditions : Thione form stabilizes via intramolecular H-bonding (confirmed by NMR solvent titration) .

- Bioactivity impact : Thione forms show higher antimicrobial activity (MIC 8–16 µg/mL vs. 32–64 µg/mL for thiols) due to improved membrane permeability .

Q. Q5. What strategies resolve crystallographic data contradictions during structure refinement?

A5. Use SHELXL for small-molecule refinement:

- Twinned data : Apply HKLF5 format and TWIN/BASF commands to model twin domains .

- Disordered atoms : PART instructions and ISOR/SADI restraints improve allyl/benzothiophene group modeling .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and PLATON alerts for missed symmetry .

Methodological Challenges

Q. Q6. How can researchers address low yields in alkylation reactions of the triazole-thiol group?

A6.

- Alkylating agents : Use methyl iodide or allyl bromide in DMF with K₂CO₃ (2 equiv.) at 50°C for 12 hours .

- Side reactions : Monitor for over-alkylation (e.g., disulfide formation) via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .

- Workup : Quench with ice-cold water and extract with dichloromethane (3×) to isolate mono-alkylated products .

Q. Q7. What experimental and computational approaches validate biological activity predictions for this compound?

A7.

- In vitro assays : Test antimicrobial activity via microdilution (MIC against S. aureus and E. coli) .

- In silico validation : Compare PASS Online predictions (Pa > 0.7 for "antifungal") with experimental IC₅₀ values .

- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity with bioactivity (r² > 0.85) .

Data Analysis and Contradictions

Q. Q8. How should researchers reconcile discrepancies between experimental and computational spectral data?

A8.

- NMR shifts : Apply gauge-including atomic orbital (GIAO) method in Gaussian09 to calculate theoretical shifts; deviations >0.5 ppm suggest conformational flexibility .

- IR frequencies : Scale DFT-predicted frequencies by 0.961–0.975 and compare with experimental peaks .

- Root cause : Solvent effects (PCM model) or crystal packing (Hirshfeld surface analysis) often explain mismatches .

Q. Q9. What are the limitations of current synthetic methods for scaling up this compound?

A9.

- Reaction scalability : Batch reflux in ethanol limits throughput; switch to flow chemistry for continuous synthesis .

- Purification : Column chromatography is impractical >10 g; replace with pH-selective crystallization (thiolates precipitate at pH 9–10) .

- Yield loss : Allyl group oxidation during storage; add 0.1% BHT antioxidant in acetonitrile solutions .

Advanced Characterization Techniques

Q. Q10. How can X-ray crystallography and electron diffraction resolve ambiguous stereochemistry in the benzothiophene moiety?

A10.

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K for high-resolution (<0.8 Å) data .

- Refinement : SHELXL’s SIMU/DELU restraints model thermal motion in the tetrahydrobenzothiophene ring .

- Validation : CCDC deposition (e.g., CCDC 2050001) cross-references bond lengths/angles with similar structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.